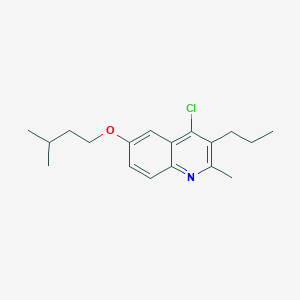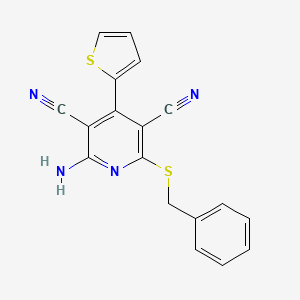![molecular formula C16H14N4O2S B5756547 3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B5756547.png)
3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid, also known as PTTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid has been investigated for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. In biochemistry, 3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid has been used as a tool to study the mechanism of action of certain enzymes, and in materials science, 3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid has been explored for its potential use in organic electronics.
Mécanisme D'action
The mechanism of action of 3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid is not fully understood, but several studies have suggested that the compound may interact with specific proteins and enzymes in the body, leading to various biochemical and physiological effects. 3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in cancer progression. Additionally, 3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid has been shown to have various biochemical and physiological effects in the body. In addition to its anticancer properties, 3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid has been reported to have anti-inflammatory effects and may be useful in treating inflammatory diseases. 3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid has also been shown to modulate the immune response, and may have potential applications in immunotherapy. However, further research is needed to fully understand the biochemical and physiological effects of 3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid.
Avantages Et Limitations Des Expériences En Laboratoire
3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid has several advantages for lab experiments, including its high purity and stability. The compound is relatively easy to synthesize and can be purified using standard techniques. However, 3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid has some limitations, including its poor solubility in water and some organic solvents, which may limit its use in certain experiments. Additionally, 3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid may have some toxicity, and caution should be exercised when handling the compound.
Orientations Futures
There are several future directions for research on 3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid. One area of interest is the development of 3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid and its biochemical and physiological effects. 3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid may also have potential applications in materials science, and further research is needed to explore these possibilities. Finally, the synthesis of 3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid derivatives may lead to the development of compounds with improved properties and applications.
Conclusion:
In conclusion, 3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of 3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid has been well established, and the compound has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and materials science. 3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the mechanism of action of 3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid and its potential applications.
Méthodes De Synthèse
3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid can be synthesized using a multistep process that involves the reaction of 4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol with 3-bromopropanoic acid. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the resulting product is purified using column chromatography. The synthesis method of 3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid has been well established, and several studies have reported successful synthesis of the compound.
Propriétés
IUPAC Name |
3-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-14(22)8-10-23-16-19-18-15(12-5-4-9-17-11-12)20(16)13-6-2-1-3-7-13/h1-7,9,11H,8,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXGLKQBRZTEFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCCC(=O)O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methylphenyl)butanamide](/img/structure/B5756471.png)
![N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5756472.png)

![4-{[(4-carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5756477.png)
![3,4-dimethoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5756489.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5756500.png)

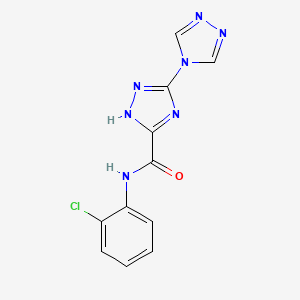
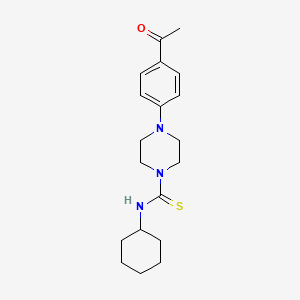
![ethyl 2-[(cyclopropylcarbonyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5756536.png)
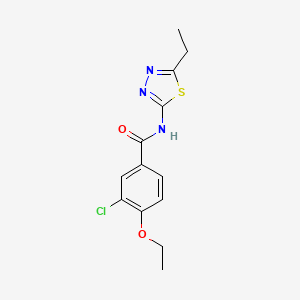
![5,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B5756552.png)
